N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-methoxy-methylphenyl group and a thieno[2,3-d]pyrimidin-2-yl sulfanyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide linkage. Key reagents often include chlorinating agents, methoxylating agents, and methylating agents, under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized yields. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve desired transformations.
Major Products
Major products from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives, depending on the reaction pathway.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into cellular processes.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}propionamide
Uniqueness
The uniqueness of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22ClN3O3S2 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-6-7-25-20(27)18-12(3)13(4)30-19(18)24-21(25)29-10-17(26)23-15-8-11(2)14(22)9-16(15)28-5/h6,8-9H,1,7,10H2,2-5H3,(H,23,26) |
InChI Key |
PZPWYZOWPYOZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C |
Origin of Product |
United States |
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